Acute Oral Toxicity in Rats: O,S-Diethyl ethylphosphonothioate vs. O,S-Dimethyl Methylphosphonothioate
The acute oral toxicity of O,S-diethyl ethylphosphonothioate (8 mg/kg) is lower than that of O,S-dimethyl methylphosphonothioate (3 mg/kg) in rats, indicating a distinct safety profile within the O,S-dialkyl phosphonothioate series [1].
| Evidence Dimension | Acute oral LD50 (rat) |
|---|---|
| Target Compound Data | 8 mg/kg |
| Comparator Or Baseline | O,S-Dimethyl methylphosphonothioate: 3 mg/kg |
| Quantified Difference | 2.7-fold lower toxicity for target compound |
| Conditions | Single oral dose; adult rats |
Why This Matters
This quantitative difference is critical for risk assessment and dose selection in in vivo studies where precise toxicity grading is required.
- [1] Hollingshaus, J.G.; Armstrong, D.; Toia, R.F.; McCloud, L.; Fukuto, T.R. Delayed toxicity and delayed neurotoxicity of phosphonothioate and phosphonothioate esters. J. Toxicol. Environ. Health 1981, 8, 619–627. View Source
